molecular formula C13H12BrNO2 B14859491 (6-(5-Bromo-2-methoxyphenyl)pyridin-3-yl)methanol

(6-(5-Bromo-2-methoxyphenyl)pyridin-3-yl)methanol

Cat. No.: B14859491
M. Wt: 294.14 g/mol
InChI Key: ACKBXMOLILUJSE-UHFFFAOYSA-N
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Description

(6-(5-Bromo-2-methoxyphenyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of pyridine and contains both bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(5-Bromo-2-methoxyphenyl)pyridin-3-yl)methanol typically involves the bromination of 2-methoxyphenylpyridine followed by a reduction reaction to introduce the methanol group. One common method involves the use of bromine and a suitable solvent, such as dichloromethane, to achieve bromination. The resulting bromo compound is then subjected to reduction using reagents like sodium borohydride or lithium aluminum hydride to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(6-(5-Bromo-2-methoxyphenyl)pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Dehalogenated compounds

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

(6-(5-Bromo-2-methoxyphenyl)pyridin-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-(5-Bromo-2-methoxyphenyl)pyridin-3-yl)methanol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-pyridin-2-yl)methanol: Similar structure but lacks the methoxy group.

    (5-Bromo-2-chloro-pyridin-3-yl)methanol: Contains a chlorine atom instead of a methoxy group.

    (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol: Contains a difluoromethoxy group instead of a methoxy group.

Uniqueness

(6-(5-Bromo-2-methoxyphenyl)pyridin-3-yl)methanol is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

[6-(5-bromo-2-methoxyphenyl)pyridin-3-yl]methanol

InChI

InChI=1S/C13H12BrNO2/c1-17-13-5-3-10(14)6-11(13)12-4-2-9(8-16)7-15-12/h2-7,16H,8H2,1H3

InChI Key

ACKBXMOLILUJSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NC=C(C=C2)CO

Origin of Product

United States

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